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Compound of Interest

Compound Name: Isomaltulose hydrate

Cat. No.: B15573859 Get Quote

This technical guide provides a comprehensive overview of isomaltulose, a disaccharide with

significant potential in the food and pharmaceutical industries. The document details its natural

occurrence, the history of its discovery, and the biotechnological processes for its industrial

production. Furthermore, it delves into the analytical methodologies for its quantification and

explores the physiological signaling pathways it influences, particularly concerning gut

hormone secretion. This guide is intended for researchers, scientists, and drug development

professionals seeking a thorough understanding of this functional carbohydrate.

Natural Occurrence and Discovery
Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), also known by the trade name

Palatinose™, is a structural isomer of sucrose naturally found in honey and sugarcane juice.[1]

[2] Its presence in these sources is typically in trace amounts, making direct extraction

economically unviable.[2]

The discovery of isomaltulose and the enzymatic process for its production dates back to the

1950s by the German company Südzucker.[1] Researchers at a sugar production facility in the

Palatinate region of Germany first identified the compound, which is reflected in its trade name,

Palatinose™.[3]

Quantitative Analysis of Isomaltulose in Natural Sources
The concentration of isomaltulose in natural sources can vary depending on factors such as

the floral origin of honey and the specific variety and maturity of sugarcane. The data presented
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below summarizes the typical concentrations found in these natural products.

Natural Source
Isomaltulose
Concentration

Reference(s)

Honey < 1% to 1.5 g/100g [1]

Sugarcane Juice Trace amounts [1][2]

Industrial Production of Isomaltulose
The commercial production of isomaltulose relies on the enzymatic isomerization of sucrose.

This biotransformation is catalyzed by the enzyme sucrose isomerase (SIase), which is

produced by various microorganisms.

Microbial Sources of Sucrose Isomerase
Several bacterial species are known to produce sucrose isomerase suitable for industrial

isomaltulose production. The most well-studied and commercially utilized strains include:

Protaminobacter rubrum: This was one of the first microorganisms identified for its sucrose

isomerase activity and has been a cornerstone of industrial isomaltulose production.[4][5]

Erwinia rhapontici: Strains of this bacterium are also widely used for their efficient conversion

of sucrose to isomaltulose.[6][7][8]

Other microorganisms such as Klebsiella spp., Serratia plymuthica, and Pantoea spp. have

also been reported to produce sucrose isomerase.

Enzymatic Conversion Process
The core of isomaltulose production is the enzymatic reaction where sucrose isomerase

rearranges the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming

isomaltulose. The process can be carried out using either free or immobilized enzymes, or

whole microbial cells. Immobilization of the enzyme or cells is often preferred in industrial

settings to allow for continuous processing and catalyst reuse.

Reaction Conditions:
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Substrate: A concentrated sucrose solution is used as the starting material.

pH: The optimal pH for most sucrose isomerases is in the slightly acidic to neutral range,

typically between 5.5 and 7.0.

Temperature: The reaction is generally carried out at a moderate temperature, often between

30°C and 40°C, to ensure enzyme stability and activity.[4][8]

Downstream Processing and Purification
Following the enzymatic conversion, the reaction mixture contains isomaltulose, unreacted

sucrose, and byproducts such as trehalulose, glucose, and fructose. A series of downstream

processing steps are employed to isolate and purify crystalline isomaltulose.

Filtration: The reaction mixture is first filtered to remove microbial cells or the immobilized

enzyme carrier.

Ion Exchange Chromatography: The filtered solution is then passed through ion exchange

resins to remove charged impurities.

Concentration: The purified isomaltulose solution is concentrated, typically through

evaporation under reduced pressure, to increase the solute concentration.

Crystallization: The concentrated syrup is cooled under controlled conditions to induce the

crystallization of isomaltulose. Seeding with small isomaltulose crystals can be used to

initiate and control crystal growth.[9][10][11]

Centrifugation and Drying: The isomaltulose crystals are separated from the mother liquor by

centrifugation and then dried to yield the final product.
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Industrial Production of Isomaltulose Workflow

Experimental Protocols: Quantification of
Isomaltulose
The accurate quantification of isomaltulose in various matrices is crucial for quality control and

research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and

reliable method for this analysis.

HPLC Method for Isomaltulose Analysis
This protocol is a generalized procedure based on common practices for the analysis of sugars

in food and biological samples.

Objective: To quantify the concentration of isomaltulose in a given sample.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system equipped with:

Isocratic or gradient pump

Autosampler
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Column oven

Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

Materials:

Column: Amino-propyl or lead-based carbohydrate analysis column (e.g., Aminex HPX-87C).

Mobile Phase: Acetonitrile:Water mixture (e.g., 75:25 v/v) or deionized water for lead-based

columns. The mobile phase should be filtered and degassed.

Standards: High-purity isomaltulose, sucrose, glucose, and fructose standards.

Sample Preparation: Samples should be diluted in the mobile phase and filtered through a

0.45 µm syringe filter before injection.

Procedure:

Standard Preparation: Prepare a series of standard solutions of isomaltulose, sucrose,

glucose, and fructose of known concentrations in the mobile phase. This will be used to

generate a calibration curve.

Sample Preparation:

For liquid samples (e.g., honey, sugarcane juice), accurately weigh a known amount of the

sample and dilute it with the mobile phase to a concentration within the range of the

calibration curve.

For solid samples, perform an aqueous extraction followed by dilution and filtration.

Chromatographic Conditions:

Flow Rate: Typically 1.0 - 2.0 mL/min.

Column Temperature: Maintained at a constant temperature, often around 80-85°C for

lead-based columns to improve peak resolution.

Injection Volume: 10 - 20 µL.
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Detector Temperature: Set according to the manufacturer's recommendations for the RID

or ELSD.

Data Analysis:

Inject the standard solutions to establish the retention times for each sugar and to

construct a calibration curve by plotting peak area against concentration.

Inject the prepared samples.

Identify the isomaltulose peak in the sample chromatogram based on its retention time.

Quantify the concentration of isomaltulose in the sample by comparing its peak area to the

calibration curve.

Physiological Signaling Pathways
Isomaltulose is metabolized more slowly than sucrose, leading to a lower and more sustained

release of glucose and fructose into the bloodstream. This slow digestion has significant

implications for gut hormone signaling, particularly the secretion of incretins.

Differential Incretin Response
Incretins are gut hormones released after nutrient intake that enhance insulin secretion. The

two primary incretins are glucagon-like peptide-1 (GLP-1) and glucose-dependent

insulinotropic polypeptide (GIP).

GIP is primarily secreted by K-cells located in the proximal (upper) small intestine.

GLP-1 is secreted by L-cells, which are more abundant in the distal (lower) small intestine

and colon.

Due to its rapid digestion, sucrose leads to a quick release of glucose in the upper small

intestine, strongly stimulating GIP secretion. In contrast, the slow hydrolysis of isomaltulose

means that a significant portion of it reaches the distal small intestine, where its breakdown

products (glucose and fructose) stimulate the L-cells to secrete GLP-1.[3][12] This differential

stimulation of incretin hormones contributes to the favorable metabolic effects of isomaltulose,

including improved glycemic control.[3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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